N-(2-BROMO-4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
CAS No.: 1359004-99-1
Cat. No.: VC8442721
Molecular Formula: C18H14BrN5OS
Molecular Weight: 428.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359004-99-1 |
|---|---|
| Molecular Formula | C18H14BrN5OS |
| Molecular Weight | 428.3 |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C18H14BrN5OS/c1-11-6-7-13(12(19)8-11)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25) |
| Standard InChI Key | MDAOCPRNTOTEMF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br |
Introduction
N-(2-Bromo-4-methylphenyl)-2-{ triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds, specifically derivatives of the triazolo[4,3-a]quinoxaline scaffold. This compound features a unique structural arrangement, including a triazoloquinoxaline core linked to a brominated aromatic group via a sulfenamide linkage. The presence of sulfur in the thio group adds to its chemical properties, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of N-(2-Bromo-4-methylphenyl)-2-{ triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves multi-step organic synthesis techniques. While specific details for this exact compound are not readily available, similar compounds in the triazolo[4,3-a]quinoxaline class often require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity . The synthesis typically starts with the preparation of the quinoxaline scaffold, which can be achieved through various methods, including the chlorination of 2,3-dihydroxyquinoxaline followed by substitution reactions to introduce the triazole moiety .
Biological Activities
Compounds with the triazolo[4,3-a]quinoxaline scaffold have been recognized for their potential in various pharmacological applications, including anticancer, antibacterial, antiviral, antifungal, and antiparasitic activities . The presence of a bromophenyl group may enhance its interaction with biological targets, contributing to its therapeutic potential. Experimental studies on similar derivatives have shown promising results against cancer cell lines, indicating their potential as therapeutic agents .
Chemical Reactivity
The chemical reactivity of N-(2-Bromo-4-methylphenyl)-2-{ triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide can be explored through various synthetic pathways. These reactions are essential for understanding its reactivity profile and developing derivatives with enhanced biological activities. The sulfenamide linkage and the bromophenyl group provide sites for further chemical modification, which can be exploited to improve its pharmacological properties.
Potential Applications
Given its structural features and potential biological activities, N-(2-Bromo-4-methylphenyl)-2-{ triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide could have applications in medicinal chemistry, particularly in the development of anticancer or anticonvulsant drugs. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological targets.
Comparison with Similar Compounds
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